![molecular formula C12H16N2O3 B14202553 D-Valine, N-[(phenylamino)carbonyl]- CAS No. 827612-16-8](/img/structure/B14202553.png)
D-Valine, N-[(phenylamino)carbonyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Valine, N-[(phenylamino)carbonyl]- is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. It is an important organic chiral source and has extensive industrial applications, including its use as an intermediate for the synthesis of agricultural pesticides, semi-synthetic veterinary antibiotics, and pharmaceutical drugs .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of D-Valine, N-[(phenylamino)carbonyl]- can be achieved through various synthetic routes. One common method involves the microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase . These methods are preferred due to their high stereo selectivity, mild reaction conditions, and environmentally friendly processes.
Industrial Production Methods: In industrial settings, the microbial preparation of D-Valine is more competitive and promising. This approach involves the use of microbial strains that can selectively degrade or hydrolyze specific substrates to produce D-Valine with high optical purity .
化学反応の分析
Types of Reactions: D-Valine, N-[(phenylamino)carbonyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties or to synthesize derivatives with specific biological activities.
Common Reagents and Conditions: Common reagents used in the reactions involving D-Valine, N-[(phenylamino)carbonyl]- include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, pH levels, and the presence of catalysts to ensure high yields and selectivity .
Major Products Formed: The major products formed from these reactions include derivatives of D-Valine that have enhanced biological activities or improved stability. For example, the synthesis of fluvalinate, a pyrethroid pesticide, involves the use of D-Valine as a key intermediate .
科学的研究の応用
D-Valine, N-[(phenylamino)carbonyl]- has a wide range of scientific research applications. In chemistry, it is used as a chiral source for the synthesis of various compounds. In biology, it is utilized in cell culture to selectively inhibit fibroblast proliferation. In medicine, derivatives of D-Valine are used in the treatment of immune-deficiency diseases and as antitumor agents. In the industry, it is employed in the production of agricultural pesticides and veterinary antibiotics .
作用機序
The mechanism of action of D-Valine, N-[(phenylamino)carbonyl]- involves its interaction with specific molecular targets and pathways. For instance, in the biosynthesis of actinomycin D by Streptomyces, the multifunctional actinomycin synthetase II catalyzes the formation of a peptide bond between L-threonine and L-valine, followed by the epimerization of L-valine to D-valine . This process is crucial for the compound’s biological activity and its role in various biochemical pathways.
類似化合物との比較
D-Valine, N-[(phenylamino)carbonyl]- can be compared with other similar compounds such as N-Carbamyl-D-Valine and Valinomycin. While all these compounds share some structural similarities, D-Valine, N-[(phenylamino)carbonyl]- is unique due to its specific applications in the synthesis of agricultural pesticides and veterinary antibiotics . N-Carbamyl-D-Valine, on the other hand, is primarily used as an intermediate in the preparation of beta-lactam antibiotics .
Conclusion
D-Valine, N-[(phenylamino)carbonyl]- is a versatile compound with significant applications in various scientific fields Its unique properties and the ability to undergo various chemical reactions make it an essential intermediate in the synthesis of numerous biologically active compounds
特性
CAS番号 |
827612-16-8 |
|---|---|
分子式 |
C12H16N2O3 |
分子量 |
236.27 g/mol |
IUPAC名 |
(2R)-3-methyl-2-(phenylcarbamoylamino)butanoic acid |
InChI |
InChI=1S/C12H16N2O3/c1-8(2)10(11(15)16)14-12(17)13-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,15,16)(H2,13,14,17)/t10-/m1/s1 |
InChIキー |
IIJAEFRNONKHQP-SNVBAGLBSA-N |
異性体SMILES |
CC(C)[C@H](C(=O)O)NC(=O)NC1=CC=CC=C1 |
正規SMILES |
CC(C)C(C(=O)O)NC(=O)NC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


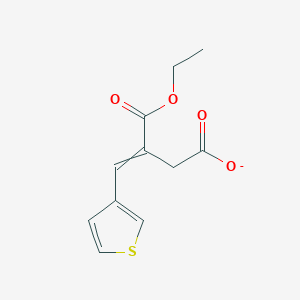
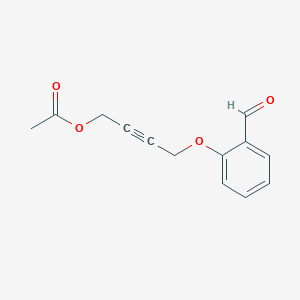
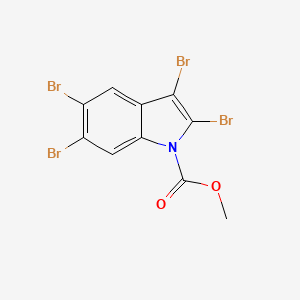
![4-[2-(Diethylamino)ethoxy]-N-methoxy-N-methylbenzamide](/img/structure/B14202499.png)

![Methanone, (4-methoxyphenyl)[3-(3,4,5-trimethoxyphenyl)oxiranyl]-](/img/structure/B14202505.png)
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)-](/img/structure/B14202512.png)
![2-[(3-Bromophenyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B14202518.png)

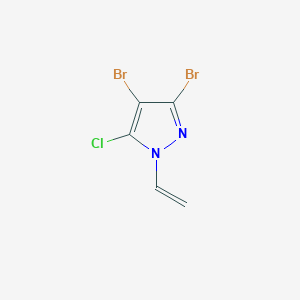
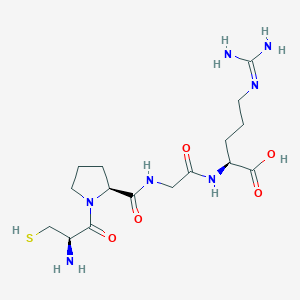
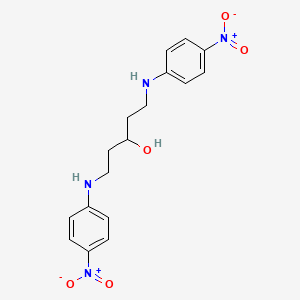
![N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14202538.png)

